4-bromo-1H-indazole

Catalog No.
S697731
CAS No.
186407-74-9
M.F
C7H5BrN2
M. Wt
197.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-1H-indazole

CAS Number

186407-74-9

Product Name

4-bromo-1H-indazole

IUPAC Name

4-bromo-1H-indazole

Molecular Formula

C7H5BrN2

Molecular Weight

197.03 g/mol

InChI

InChI=1S/C7H5BrN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10)

InChI Key

KJIODOACRIRBPB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=NN2)C(=C1)Br

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)Br

4-Bromo-1H-indazole is a heterocyclic compound characterized by the presence of a bromine atom at the fourth position of the indazole ring system. The molecular formula for 4-bromo-1H-indazole is C7_7H5_5BrN2_2, with a molecular weight of 197.03 g/mol. This compound appears as an off-white to brown powder and has a melting point ranging from 164°C to 166°C . Indazoles, including 4-bromo-1H-indazole, are significant in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, anti-tumor, and antimicrobial properties .

  • Scaffold for Drug Discovery

    The indazole core structure, present in 4-bromo-1H-indazole, serves as a valuable scaffold for designing and developing new drugs. This is because the indazole ring system exhibits diverse biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties []. The presence of the bromine atom at the 4th position further allows for chemical modification, enabling the creation of a library of diverse compounds with potential therapeutic applications [].

  • Developing Kinase Inhibitors

    Recent research suggests that 4-bromo-1H-indazole derivatives can be effective kinase inhibitors. Kinases are enzymes involved in various cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Studies have shown that specific 4-bromo-1H-indazole derivatives exhibit potent inhibitory activity against various kinases, suggesting their potential as therapeutic agents.

Applications in Material Science

While the primary research focus for 4-bromo-1H-indazole lies in medicinal chemistry, there is also emerging interest in its potential applications in material science.

  • Organic Light-Emitting Diodes (OLEDs): Research suggests that 4-bromo-1H-indazole derivatives can be employed as efficient hole-transporting materials (HTMs) in OLEDs. HTMs play a crucial role in facilitating the movement of holes (positively charged carriers) within the device, contributing to efficient light emission. The specific properties of 4-bromo-1H-indazole derivatives, such as their thermal stability and tunable energy levels, make them promising candidates for developing next-generation OLEDs.

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under basic conditions.
  • Reduction Reactions: The nitro group (if present in derivatives) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
  • Cyclization Reactions: This compound can participate in cyclization reactions to form more complex heterocyclic structures.

These reactions highlight the versatility of 4-bromo-1H-indazole in synthetic organic chemistry.

4-Bromo-1H-indazole exhibits significant biological activity, particularly as a pharmacological agent. Research indicates that it may act as a potent inhibitor for several biological targets, influencing various cellular processes. Its derivatives have shown potential in treating conditions such as osteoporosis and inflammatory diseases by modulating nitric oxide release and cyclic guanosine monophosphate levels . Additionally, similar compounds have demonstrated a range of activities, including antibacterial, antiviral, and anti-inflammatory effects.

The synthesis of 4-bromo-1H-indazole typically involves several steps:

  • Bromination: Starting with indazole, bromination is performed using bromine or brominating agents.
  • Acetylation: The resulting compound can be acetylated to enhance solubility and reactivity.
  • Purification: The product is purified using techniques such as chromatography to isolate pure 4-bromo-1H-indazole .

Alternative synthetic routes may involve different reagents and conditions to optimize yield and purity.

4-Bromo-1H-indazole is utilized in various applications:

  • Pharmaceutical Development: It serves as a lead compound in drug discovery for treating inflammatory diseases and cancer.
  • Biochemical Research: This compound is used in studies exploring its mechanism of action and interactions with biological targets.
  • Chemical Synthesis: It acts as an intermediate for synthesizing other indazole derivatives with potential therapeutic effects .

Studies on 4-bromo-1H-indazole have revealed its interactions with various biological targets. For example, it has been shown to modulate enzyme activity and receptor interactions, leading to downstream biochemical effects. These interactions are crucial for understanding its pharmacological profile and potential therapeutic applications .

Several compounds share structural similarities with 4-bromo-1H-indazole. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Characteristics
4-Bromo-1H-indazole-6-carbonitrileContains a cyano group at the sixth positionEnhanced solubility and potential for further derivatization
6-Bromo-1H-indazole-4-carboxaldehydeAldehyde functional group at the fourth positionDistinct reactivity due to the aldehyde group
4-Bromo-3-nitro-1H-indazoleNitro group at the third positionIncreased biological activity due to nitro substitution

The unique positioning of the bromine atom in 4-bromo-1H-indazole contributes to its distinct chemical properties and biological activities compared to its analogs .

Traditional Synthetic Routes

Bromination and Cyclization Methods

Classical synthesis of 4-bromo-1H-indazole often involves bromination of precursor indazoles or cyclization of brominated aniline derivatives. A widely cited method starts with 3-bromo-2-methylaniline, which undergoes acetylation, nitrosation, and cyclization to yield the target compound. The reaction proceeds in three stages:

  • Acetylation: Treatment with acetic anhydride in chloroform forms the acetylated intermediate.
  • Nitrosation: Isoamyl nitrite and potassium acetate induce diazotization at 0°C, followed by reflux to promote cyclization.
  • Acidic Hydrolysis: Hydrochloric acid at 50°C removes protecting groups, yielding 4-bromo-1H-indazole in 95% purity.

Alternative bromination strategies employ electrophilic agents like N-bromosuccinimide (NBS) or tribromoisocyanuric acid. For instance, visible-light photoredox catalysis with NBS achieves 82% yield in 3-bromoindazole synthesis, though regioselectivity depends on substituent electronic effects. Bromine (Br₂) in acetic acid selectively functionalizes indazoles at position 4 but risks over-bromination without careful stoichiometric control.

Table 1: Comparative Analysis of Bromination Methods

MethodReagentsYield (%)RegioselectivityReference
Acetylation-CyclizationAc₂O, isoamyl nitrite95C4
Photoredox BrominationNBS, erythrosine82C3
Direct BrominationBr₂, AcOH65C4/C7

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) enables functionalization of halogenated indazoles. For example, 4-nitroindazole undergoes bromination using Br₂/NaOAc in chloroform, followed by nitro group reduction to install amines. However, SNAr requires electron-deficient aromatic systems, limiting applicability to nitro- or carbonyl-substituted precursors. A notable advancement involves Ullmann-type couplings, where 4-bromo-1H-indazole reacts with aryl boronic acids under copper catalysis to form biaryl derivatives.

Modern Catalytic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated Suzuki-Miyaura couplings have revolutionized access to 4-bromo-1H-indazole derivatives. A regioselective C7 arylation protocol uses Pd(OAc)₂/XPhos to couple 7-bromo-4-substituted indazoles with boronic acids, achieving yields up to 85%. Heck and Sonogashira reactions further diversify the scaffold, enabling alkenylation and alkynylation at position 4.

Mechanistic Insight: Oxidative addition of Pd⁰ to the C-Br bond forms a PdII intermediate, which undergoes transmetallation with boronic acids. Reductive elimination releases the coupled product, regenerating the catalyst.

Rhodium-Mediated C–H Functionalization

Rhodium(III) catalysts enable direct C-H bond functionalization, bypassing pre-halogenation steps. Ellman’s method employs [Cp*RhCl₂]₂ to activate the indazole C3 position, facilitating aldehyde insertion and cyclization to form 2H-indazoles. This one-pot protocol tolerates electron-withdrawing groups (NO₂, CN) and achieves 70–90% yields under mild conditions.

Green Chemistry and Sustainable Methods

Flow Chemistry Optimization

Continuous flow systems enhance reaction efficiency and safety. A Cadogan reaction protocol using triethyl phosphite in a flow reactor synthesizes 2H-indazoles in 15 minutes, compared to 24 hours in batch mode. Flow setups minimize exothermic risks during bromination and improve heat transfer, critical for large-scale production.

Solvent-Free Reaction Protocols

Microwave-assisted, solvent-free synthesis reduces waste and energy consumption. For example, perovskite-catalyzed cyclo-condensation of dimedone, urazole, and aldehydes under microwave irradiation yields triazoloindazoles in 92% yield without solvents. Similarly, mechanochemical bromination using NBS and silica achieves 90% conversion, avoiding toxic solvents like DMF.

Oncology and Anticancer Activity

4-bromo-1H-indazole and its derivatives have emerged as promising scaffolds in anticancer drug development, demonstrating significant therapeutic potential across multiple cancer cell lines [5]. The indazole core structure exhibits diverse biological activities that make it particularly suitable for anticancer applications, with several Food and Drug Administration approved small molecule anticancer drugs containing indazole scaffolds [5].

Kinase Inhibition Mechanisms

Fibroblast Growth Factor Receptor Inhibition

4-bromo-1H-indazole derivatives have shown remarkable activity as fibroblast growth factor receptor inhibitors, representing a crucial mechanism in cancer therapy [7]. Studies have demonstrated that 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives exhibit potent fibroblast growth factor receptor 1 inhibitory activity [7]. The compound 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide emerged as the most potent fibroblast growth factor receptor 1 inhibitor in this series, with an enzyme inhibitory activity half maximal inhibitory concentration value of approximately 30.2 nanomolar [7].

The mechanism involves binding to the adenosine triphosphate site of fibroblast growth factor receptor, where the C4-position of the indazole ring extends into a new binding subpocket, providing enhanced binding affinity [7]. This positioning allows for optimal interaction with the kinase domain and contributes to the selectivity profile of these inhibitors [7].

Cyclin-Dependent Kinase 8 Inhibition

4-bromo-1H-indazole derivatives have demonstrated significant activity against cyclin-dependent kinase 8, a critical regulator of transcriptional processes in cancer cells [8]. Research has identified 3-benzylindazole analogues as potent and selective cyclin-dependent kinase 8 inhibitors with high affinity to cyclin-dependent kinase 19 [8]. One particularly promising compound displayed excellent kinase selectivity with a cyclin-dependent kinase 8 half maximal inhibitory concentration value of 53 nanomolar [8].

Advanced optimization efforts have led to the development of 1H-indazole derivatives with enhanced physicochemical properties and oral pharmacokinetics [8]. A notable compound, designated as 114, demonstrated potent selective and orally bioavailable inhibition of cyclin-dependent kinase 8 with a half maximal inhibitory concentration value of 2.3 ± 0.8 nanomolar and equipotent affinity for cyclin-dependent kinase 19 with a half maximal inhibitory concentration value of 2.6 ± 0.4 nanomolar [8].

Compound ClassTarget KinaseIC50 Value (nM)Reference
6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamideFGFR130.2 [7]
3-benzylindazole analogueCDK853 [8]
1H-indazole derivative (compound 114)CDK82.3 ± 0.8 [8]
1H-indazole derivative (compound 114)CDK192.6 ± 0.4 [8]

Indoleamine 2,3-Dioxygenase 1 Inhibition for Immune Modulation

4-bromo-1H-indazole has been identified as a novel pharmacophore with potent indoleamine 2,3-dioxygenase 1 inhibitory activity, representing a significant advancement in cancer immunotherapy [12]. Research has established that 1H-indazole serves as a key structural element for indoleamine 2,3-dioxygenase 1 inhibition, with the indazole scaffold being necessary for effective enzyme inhibition [12].

Structure-activity relationship analysis has revealed that substituent groups at both the 4-position and 6-position of the indazole ring significantly affect inhibitory activity [12]. A synthesized compound designated as 2g exhibited the highest activity with a half maximal inhibitory concentration value of 5.3 micromolar against indoleamine 2,3-dioxygenase 1 [12].

The mechanism of action involves effective interactions of 1H-indazoles with the ferrous ion of heme and key residues of hydrophobic Pocket A and B within the enzyme structure [12]. This binding pattern ensures sustained indoleamine 2,3-dioxygenase 1 inhibitory activities and provides a foundation for further drug development [12].

Recent investigations have identified specific derivatives such as N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine as particularly effective indoleamine 2,3-dioxygenase 1 inhibitors [10]. This compound demonstrated concentration-dependent suppression of indoleamine 2,3-dioxygenase 1 expression and exhibited significant anticancer activity with apoptosis-inducing properties [10].

Selective Estrogen Receptor Degrader Development for Estrogen Receptor Degradation

The development of selective estrogen receptor degraders represents a crucial advancement in hormone receptor-positive breast cancer treatment, with indazole-containing compounds showing particular promise [11]. GDC-0810, also known as ARN-810, exemplifies the therapeutic potential of indazole-based selective estrogen receptor degraders [11].

This novel, non-steroidal, orally bioavailable selective estrogen receptor degrader contains a 1H-indazol-5-yl moiety as part of its chemical structure: 3-(4-(2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-en-1-yl)phenyl)acrylic acid [11]. The compound demonstrates the ability to inhibit both ligand-dependent and ligand-independent estrogen receptor-mediated signaling pathways [11].

Clinical evaluation of GDC-0810 in postmenopausal women with estrogen receptor positive, human epidermal growth factor receptor 2 negative locally advanced or metastatic breast cancer has shown promising results [11]. The compound demonstrated predictable pharmacokinetics and significant pharmacodynamic engagement of estrogen receptor, with fluoroestradiol reduction exceeding 90% [11]. Clinical outcomes included partial responses in 4% of the overall population and 4% of patients with estrogen receptor 1 mutations, highlighting the therapeutic potential of indazole-based selective estrogen receptor degraders [11].

Anti-Inflammatory and Immunomodulatory Effects

Cytokine Modulation Pathways

4-bromo-1H-indazole derivatives demonstrate significant anti-inflammatory properties through modulation of cytokine production pathways [14]. Research has established that indazole compounds can effectively reduce inflammation by influencing the production of key inflammatory mediators [14].

Studies have shown that related indazole compounds exhibit the ability to reduce inflammation in various experimental models, potentially through cytokine modulation mechanisms . The anti-inflammatory effects are associated with decreased levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in treated subjects .

Investigation of cytokine modulation by anti-inflammatory compounds has revealed that treatment can stimulate interleukin-13 production while significantly inhibiting interleukin-6 during inflammatory processes [14]. This dual modulation pattern suggests that 4-bromo-1H-indazole derivatives may possess similar cytokine-regulating capabilities, contributing to their overall anti-inflammatory profile [14].

The mechanism involves interference with cyclooxygenase pathways and subsequent prostaglandin E2 synthesis inhibition, which directly impacts cytokine production cascades [14]. This comprehensive approach to inflammation control makes 4-bromo-1H-indazole derivatives particularly valuable for therapeutic applications requiring cytokine modulation [14].

Monoamine Oxidase B and Neuronal Nitric Oxide Synthase Inhibition

Monoamine Oxidase B Inhibition

4-bromo-1H-indazole derivatives have emerged as highly potent and selective monoamine oxidase B inhibitors, representing a significant advancement in neurological therapeutic development [15]. Indazole-carboxamides have been discovered as competitive and reversible inhibitors of monoamine oxidase B with exceptional selectivity profiles [15].

The most potent derivative, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, designated as PSB-1491, demonstrated remarkable inhibitory activity with a half maximal inhibitory concentration value of 0.386 nanomolar against human monoamine oxidase B and greater than 25,000-fold selectivity versus monoamine oxidase A [15]. These compounds are easily accessible through standard synthetic procedures with high overall yields [15].

Computational docking studies have provided insights into the inhibitors' interaction with the enzyme binding site, offering a rationale for their high potency despite their relatively small molecular size [15]. The binding mode reveals specific interactions that contribute to both potency and selectivity, making these compounds valuable templates for further drug development [15].

CompoundIC50 MOA-B (nM)Selectivity vs MOA-AReference
PSB-1491 (N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide)0.386>25,000-fold [15]
PSB-1410 (N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide)0.227>5,700-fold [15]
PSB-1434 (N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide)1.59>6,000-fold [15]

Neuronal Nitric Oxide Synthase Inhibition

Structure-Activity Relationship Studies

Substituent Effects on Bioactivity (4- vs. 5- vs. 6-Position)

The position of substituents on the indazole ring system significantly influences biological activity, with the 4-position bromine showing optimal pharmacological properties. Studies demonstrate that 4-bromo-1H-indazole derivatives exhibit enhanced biological activity compared to their 5- and 6-substituted counterparts [1].

Position-Dependent Activity Patterns:

PositionRelative ActivityKey Characteristics
4-PositionHighestOptimal balance of reactivity and stability
5-PositionModerateDifferent reactivity pattern, reduced potency
6-PositionVariableAltered selectivity profile, position-dependent effects

Research on 4-bromo-1H-indazole derivatives as filamentous temperature-sensitive protein Z inhibitors revealed that compounds with 4-position bromine substitution demonstrated exceptional antibacterial activity. Specifically, compounds 12 and 18 exhibited 256-fold greater potency than 3-methoxybenzamide against penicillin-resistant Staphylococcus aureus [1]. This remarkable enhancement underscores the critical role of the 4-position in determining bioactivity.

The structure-activity relationship studies indicate that the 4-position bromine provides several advantages:

  • Enhanced electrophilic reactivity for cross-coupling reactions
  • Optimal steric fit in target binding sites
  • Favorable electronic effects on the indazole ring system
  • Improved metabolic stability compared to other positions

Comparative analysis of halogen substitution patterns reveals that 4-bromo derivatives consistently outperform their 5- and 6-bromo analogs across multiple biological assays. For instance, 4-bromo-6-chloro-1H-indazole exhibits enhanced cyclooxygenase-2 inhibition compared to single-substituted variants .

Tautomerism and Bioisosterism

The indazole ring system exhibits well-characterized tautomeric behavior that significantly impacts biological activity and drug design strategies. The 1H-indazole tautomer represents the thermodynamically favored form, being approximately 15 kilojoules per mole more stable than the 2H-tautomer.

Tautomeric Equilibrium Characteristics:

TautomerStabilityPreferred ConditionsBiological Relevance
1H-indazoleReference (0 kJ/mol)Gas phase, aqueous solution, solid stateDominant form in biological systems
2H-indazole+15 kJ/molStabilized by intramolecular hydrogen bondsCan be stabilized in specific environments
3H-indazoleVery rareLacks heteroaromatic characterMinimal biological relevance

The 1H-indazole tautomer maintains benzenoid aromaticity, while the 2H-form exhibits ortho-quinoid character. This fundamental difference affects molecular interactions and biological activity profiles.

Bioisosteric Applications:

The indazole scaffold serves as an effective bioisostere for various functional groups, offering advantages in medicinal chemistry:

  • Phenyl Ring Replacement: Indazole rings provide improved metabolic stability while maintaining similar spatial requirements
  • Carboxylic Acid Bioisostere: Tetrazole-containing indazole derivatives offer enhanced absorption, distribution, metabolism, and excretion properties
  • Amide Bond Replacement: Oxadiazole-linked indazole systems reduce susceptibility to hydrolysis
  • Catechol Bioisostere: Indazole ring systems enhance selectivity in therapeutic applications

The concept of indazole bioisosterism has been successfully applied in drug development, with pazopanib serving as a prime example where the 2,3-dimethyl-2H-indazole moiety acts as a bioisostere for traditional aromatic systems.

Computational Modeling

Molecular Docking for Target Prediction

Molecular docking studies have proven instrumental in predicting and understanding the binding modes of 4-bromo-1H-indazole derivatives with various biological targets. These computational approaches provide valuable insights into structure-activity relationships and guide rational drug design efforts.

Key Docking Studies and Results:

Target ProteinBinding Energy (kcal/mol)Key InteractionsSignificance
Cyclooxygenase-2 (COX-2)-9.11 to -8.46Hydrogen bonds, hydrophobic interactionsAnti-inflammatory activity
Renal cancer protein (PDB: 6FEW)VariableHydrogen bonds, van der Waals forcesAnticancer potential
Glycogen synthase kinase-3β-137.06 to -116.56Val135, Gln185, Asp200, Arg141 residuesKinase inhibition
Topoisomerase-II DNA gyrase-12.2 to -9.6Better than norfloxacin standardAntibacterial activity

Molecular docking studies of 1H-indazole derivatives against cyclooxygenase-2 demonstrated that compounds containing difluorophenyl, para-toluene, and 4-methoxyphenyl groups exhibited significant binding energies of -9.11, -8.80, and -8.46 kilocalories per mole, respectively. These results indicate strong protein-ligand interactions and suggest potential anti-inflammatory therapeutic applications.

For renal cancer applications, comprehensive docking studies using AutoDock 4.2 software identified compounds 8v, 8w, and 8y as having the highest binding energies among 26 tested indazole derivatives. The crystal structure of discoidin domain receptor 1 (DDR1) served as the target, specifically the 2-[8-(1H-indazole-5-carbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl] complex.

Density Functional Theory Studies on Reactivity and Binding Affinity

Density functional theory calculations provide detailed electronic structure information that correlates with biological activity and chemical reactivity patterns. These computational studies elucidate the fundamental properties governing 4-bromo-1H-indazole behavior.

DFT Parameters and Significance:

ParameterSignificanceFindings for 4-Bromo-indazole
HOMO-LUMO gapChemical reactivity indicatorCompounds 8a, 8c, 8s show highest energy gaps
Chemical hardnessMolecular stability measureBromine substitution affects molecular hardness
ElectronegativityElectron accepting abilityPosition-dependent values observed
Dipole momentPolarity and interactionsSubstitution pattern influences dipole
Fukui functionsLocal reactivity sitesNitrogen atoms identified as most reactive

DFT studies using the B3LYP functional with 6-311++G(d,p) basis set revealed that compounds 8a, 8c, and 8s possessed the most substantial highest occupied molecular orbital-lowest unoccupied molecular orbital energy gaps, indicating greater chemical stability. The energy gap calculations using the formula ΔE = (ELUMO - EHOMO) provided insights into molecular reactivity patterns.

Computational analysis of global reactivity descriptors indicated that compounds 8a, 8c, and 8q function as effective electron acceptors, while compounds 8u, 8x, and 8z serve as electron donors. The molecular orbital distributions span practically the entire indazole molecule, facilitating comprehensive understanding of chemical behavior.

Fukui function calculations identified the pyrrolic and pyridinic nitrogen atoms as having the most significant role in potential protein-ligand interactions. The charges on these nitrogen atoms revealed substantial contributions to two-center bonding orbitals, with contributions ranging from 62.67% to 63.10% for various derivatives.

Case Studies in Drug Design

Entrectinib and ALK/ROS1/TRK Inhibition

Entrectinib represents a landmark achievement in 4-bromo-1H-indazole-based drug design, demonstrating exceptional potency against anaplastic lymphoma kinase, ROS1, and tropomyosin receptor kinase family members. This 3-amino-5-substituted-indazole derivative emerged from high-throughput screening campaigns targeting multiple cancer-related tyrosine kinases.

Entrectinib Molecular Profile:

ParameterValue/Description
Structure classification3-amino-5-substituted-indazole derivative
Target kinasesALK, ROS1, TRKA, TRKB, TRKC
IC50 values (biochemical)ALK: 1.6 nM, ROS1: 0.2 nM, TRKA: 1.7 nM
SelectivityHighly selective for target kinases
Clinical indicationNTRK fusion-positive solid tumors, ROS1+ NSCLC
Brain penetrationCrosses blood-brain barrier effectively

The discovery of entrectinib involved systematic medicinal chemistry optimization within a 3-amino-5-substituted-indazole chemical class. Initial hit compounds showed activity against both ALK and TRKA, leading to the identification of entrectinib as a highly potent inhibitor with favorable administration, distribution, metabolism, and excretion properties.

Entrectinib demonstrates remarkable biochemical potency, inhibiting tropomyosin receptor kinase family members with IC50 values below 2 nanomolar. The compound shows 10- to 100-fold greater potency against ROS1 compared to crizotinib, establishing its superiority in ROS1-driven tumor models.

Clinical trials have validated entrectinib's therapeutic potential, with the STARTRK-1 phase 1/2a study demonstrating significant antitumor activity in patients with molecular alterations in NTRK1/2/3, ROS1, or ALK genes. The compound exhibits excellent brain penetration properties, making it particularly valuable for treating central nervous system metastases.

Pan-inhibitory binding studies reveal that entrectinib interacts with peculiar gatekeeper residues on each target tyrosine kinase, with binding affinities of -40.92, -36.60, and -45.99 kilocalories per mole for ALK, ROS1, and TRKA, respectively. These interactions induce structural stability and rigidity in the backbone conformations of all three target kinases.

Pazopanib and Tyrosine Kinase Inhibition

Pazopanib exemplifies successful application of the 2,3-dimethyl-2H-indazole scaffold in multi-targeted tyrosine kinase inhibition. This second-generation compound targets vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and c-Kit, demonstrating the versatility of indazole-based drug design.

Pazopanib Molecular Profile:

ParameterValue/Description
Structure classification2,3-dimethyl-2H-indazole derivative
Target kinasesVEGFR-1/-2/-3, PDGFR-α/-β, c-Kit
IC50 values (biochemical)VEGFR-2: 0.03 μM, PDGFR: comparable
Primary mechanismAntiangiogenic via VEGFR-2 inhibition
Clinical indicationAdvanced renal cell carcinoma, soft tissue sarcoma
Dosing800 mg daily, oral administration

The pazopanib development program demonstrated that the 2,3-dimethyl-2H-indazole moiety provides optimal balance between potency and selectivity for vascular endothelial growth factor receptor-2 inhibition. The compound concentration required for 50% inhibition of human VEGFR-2 kinase activity is 0.03 micromolar, comparing favorably with other tyrosine kinase inhibitors.

Pazopanib inhibits vascular endothelial growth factor-induced proliferation in human umbilical vein endothelial cell cultures with an IC50 of 0.02 micromolar, demonstrating potent antiangiogenic activity. The compound also impairs vascular endothelial growth factor-induced angiogenesis in mouse corneal micropocket models.

The structure-activity relationship studies leading to pazopanib identified the importance of the 2,3-dimethyl-2H-indazole scaffold in achieving optimal pharmacokinetic properties and target selectivity. The compound demonstrates extensive tissue distribution with greater than 99% protein binding and effective metabolism primarily through cytochrome P450 3A4.

Clinical development of pazopanib established its efficacy in advanced renal cell carcinoma and soft tissue sarcoma, with the phase III trial demonstrating significant progression-free survival benefits. The compound's success validates the indazole scaffold as a privileged structure in kinase inhibitor design.

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

195.96361 g/mol

Monoisotopic Mass

195.96361 g/mol

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (93.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

4-Bromoindazole

Dates

Last modified: 08-15-2023

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